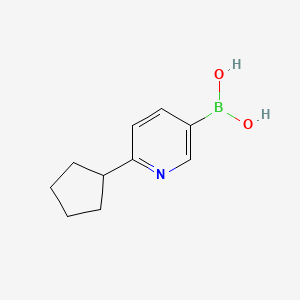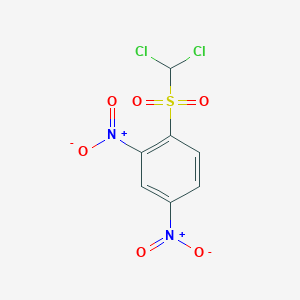
5-Iodouridine-5'-O-diphosphatetrisodiumsalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodouridine-5’-O-diphosphatetrisodiumsalt is a chemical compound that belongs to the class of nucleoside analogs. It is a derivative of uridine, where the hydrogen atom at the 5th position of the uracil ring is replaced by an iodine atom. This compound is known for its significant role in various biochemical and pharmaceutical applications, particularly in the study of nucleic acids and antiviral therapies .
Méthodes De Préparation
The preparation of 5-Iodouridine-5’-O-diphosphatetrisodiumsalt involves a multi-step synthetic process. One common method includes the reaction of 5-Iodouridine with disodium hydrogen phosphate to form an intermediate product. This intermediate is then reacted with trichloroacetic acid to yield the final product . The reaction conditions typically require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
5-Iodouridine-5’-O-diphosphatetrisodiumsalt undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The diphosphate group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles like thiols and amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
5-Iodouridine-5’-O-diphosphatetrisodiumsalt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nucleoside analogs.
Biology: The compound is utilized in the study of DNA and RNA synthesis and repair mechanisms.
Medicine: It has potential antiviral properties and is studied for its role in inhibiting viral DNA synthesis.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 5-Iodouridine-5’-O-diphosphatetrisodiumsalt involves its incorporation into nucleic acids. By substituting for thymidine in DNA, it disrupts the normal replication process, leading to the production of faulty DNA that cannot support viral replication. This mechanism is particularly effective against viruses like herpes simplex .
Comparaison Avec Des Composés Similaires
5-Iodouridine-5’-O-diphosphatetrisodiumsalt can be compared with other nucleoside analogs such as:
5-Iodouridine: Similar in structure but lacks the diphosphate group.
Idoxuridine: Another iodinated nucleoside analog used in antiviral therapies.
5-Bromouridine: A brominated analog with similar applications in nucleic acid research.
The uniqueness of 5-Iodouridine-5’-O-diphosphatetrisodiumsalt lies in its specific diphosphate group, which enhances its biochemical properties and makes it a valuable tool in various research and therapeutic applications .
Propriétés
Formule moléculaire |
C9H10IN2Na3O12P2 |
|---|---|
Poids moléculaire |
596.00 g/mol |
Nom IUPAC |
trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H13IN2O12P2.3Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(23-8)2-22-26(20,21)24-25(17,18)19;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,11,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t4-,5-,6-,8-;;;/m1.../s1 |
Clé InChI |
QWGVSYFNEAILDQ-FCIXCQMASA-K |
SMILES isomérique |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])[O-])O)O)[O-])I.[Na+].[Na+].[Na+] |
SMILES canonique |
C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O)[O-])I.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]-](/img/structure/B14082153.png)


![ethyl 2-[1-(3-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14082162.png)
![N-[(1R)-1-(4-bromophenyl)ethyl]cyclobutanecarboxamide](/img/structure/B14082174.png)


![2-(3-Hydroxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082204.png)

![ethyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-1,3-benzothiazole-6-carboxylate](/img/structure/B14082217.png)

![2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester](/img/structure/B14082228.png)

![7-Bromo-1-(4-tert-butylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082261.png)
